![molecular formula C21H24N4O2 B5051734 N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide
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Overview
Description
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. It is a pyrazole-based compound that has shown promising results in various research studies.
Mechanism of Action
The exact mechanism of action of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate.
Biochemical and Physiological Effects:
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins. It has also been shown to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide is its potent pharmacological activity. It has been shown to have significant effects at low doses, which makes it a promising candidate for further research. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions that can be explored with N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide. One potential application is in the treatment of chronic pain, as it has been shown to have potent analgesic effects. It could also be explored as a potential treatment for anxiety disorders and epilepsy, due to its anxiolytic and anticonvulsant effects. Additionally, further research could be conducted to better understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 2-butynoic acid with piperidine to form 2-butynoyl-piperidine. The resulting product is then reacted with 1H-pyrazole-5-carboxylic acid to form 1-(2-butynoyl)-4-piperidinyl)-1H-pyrazole-5-carboxylic acid. The final step involves the reaction of 1-(2-butynoyl)-4-piperidinyl)-1H-pyrazole-5-carboxylic acid with phenylpropanolamine to form N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide.
Scientific Research Applications
N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide has been extensively studied for its potential pharmacological applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to have significant anticonvulsant and anxiolytic effects.
properties
IUPAC Name |
N-[2-(1-but-2-ynoylpiperidin-4-yl)pyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-6-21(27)24-15-12-18(13-16-24)25-19(11-14-22-25)23-20(26)10-9-17-7-4-3-5-8-17/h3-5,7-8,11,14,18H,9-10,12-13,15-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVTWFBTRCSOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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